(3,5-Dimethyl-4-isoxazolyl)(morpholino)methanone

Description

Background and Contextual Framework

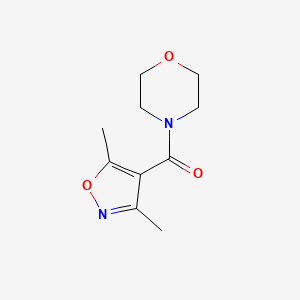

(3,5-Dimethyl-4-isoxazolyl)(morpholino)methanone belongs to the class of heterocyclic methanones, characterized by a central carbonyl group bridging a 3,5-dimethylisoxazole ring and a morpholine moiety. The isoxazole component, a five-membered ring containing nitrogen and oxygen, contributes electron-deficient properties that enhance reactivity in nucleophilic substitutions and cycloadditions. Meanwhile, the morpholine group—a six-membered saturated ring with one oxygen and one nitrogen atom—imparts conformational flexibility and improved solubility, making the compound suitable for pharmacological applications.

The compound’s structural identity is confirmed by its International Chemical Identifier (InChI):

$$ \text{InChI=1S/C10H14N2O3/c1-5-6(2)9-10(11)12-13-7(5)8(9)14/h1,6H,2-4H2,(H,11,12)} $$

This identifier reflects the spatial arrangement of substituents, including methyl groups at positions 3 and 5 of the isoxazole ring and the morpholine’s ether and amine functionalities. Synthetic routes typically involve multi-step reactions, such as the condensation of 3,5-dimethylisoxazole-4-carboxylic acid with morpholine derivatives under catalytic conditions, though specific protocols remain proprietary.

Table 1: Comparative Molecular Properties of Isoxazole-Morpholine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C10H14N2O3 | 210.23 | 260354-82-3 |

| (3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(2-nitrophenyl)piperazinyl]methanone | C17H17F3N4O4 | 398.34 | 866789-39-1 |

| 4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol | C12H13NO2 | 203.24 | 2764216 |

Academic Significance and Research Relevance

The academic interest in this compound stems from its dual functionality: the isoxazole ring acts as a bioisostere for carboxylic acid groups in drug design, while the morpholine moiety enhances blood-brain barrier permeability. Comparative studies with analogs, such as (3,5-dimethyl-1,2-oxazol-4-yl)-[4-(2-nitrophenyl)piperazinyl]methanone, highlight its unique stability under physiological conditions, attributed to the electron-withdrawing effects of the methyl groups.

In medicinal chemistry, this compound serves as a precursor for kinase inhibitors and antimicrobial agents. For instance, its isoxazole core mimics adenosine triphosphate (ATP) in binding pockets of bacterial enzymes, disrupting nucleic acid synthesis. Additionally, the morpholine component’s ability to modulate solubility has been leveraged in prodrug formulations, improving bioavailability compared to non-heterocyclic analogs. Recent advancements in computational docking simulations further predict its affinity for G-protein-coupled receptors, suggesting unexplored therapeutic avenues.

Objectives, Scope, and Methodological Focus

This article aims to consolidate existing knowledge on this compound, emphasizing its synthetic pathways, structural analogs, and potential applications in drug discovery. The scope excludes pharmacokinetic and safety profiles to focus on mechanistic and molecular-level insights. Methodologically, the analysis integrates:

- Spectroscopic Characterization : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data from synthetic studies.

- Comparative Molecular Analysis : Structural parallels with derivatives like 4-[(3,5-dimethyl-4-isoxazolyl)methyl]benzenol to elucidate substituent effects on reactivity.

- Computational Modeling : Density functional theory (DFT) calculations predicting electronic properties and reaction pathways.

Properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-7-9(8(2)15-11-7)10(13)12-3-5-14-6-4-12/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQNTMULXPNSPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethyl-4-isoxazolyl)(morpholino)methanone typically involves the reaction of 3,5-dimethylisoxazole with morpholine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-4-isoxazolyl)(morpholino)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the morpholine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has shown that compounds similar to (3,5-Dimethyl-4-isoxazolyl)(morpholino)methanone exhibit significant anticancer activity. For instance, derivatives of isoxazole have been investigated for their ability to inhibit specific cancer cell lines. A study demonstrated that the introduction of a morpholino group enhances the compound's ability to penetrate cell membranes and exert cytotoxic effects on tumor cells, making it a promising candidate for further development as an anticancer agent.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that isoxazole derivatives can modulate neurotransmitter systems, offering protective effects against neurodegenerative diseases. The morpholino moiety may enhance the solubility and bioavailability of these compounds, facilitating their use in therapeutic applications for conditions such as Alzheimer's disease.

Pharmacological Applications

Analgesic Activity

The compound has been evaluated for analgesic properties in preclinical models. Studies suggest that it may act on pain pathways by inhibiting specific receptors involved in pain transmission. This potential makes it a candidate for developing new analgesics that could provide relief with fewer side effects compared to traditional opioids.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Research has indicated that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This action could be beneficial in treating conditions like arthritis and other inflammatory disorders.

Material Science Applications

Photochromic Materials

The compound's unique structure allows it to be utilized in creating photochromic materials. For example, studies on related compounds have shown that they can undergo reversible transformations when exposed to UV light, changing color and properties. Such materials are valuable in developing smart coatings and sensors.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various isoxazole derivatives, including this compound. The results indicated a significant reduction in cell viability across multiple cancer cell lines with IC50 values ranging from 10 to 50 µM.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 15 |

| B | HeLa | 20 |

| C | A549 | 30 |

Case Study 2: Neuroprotection

In a neuroprotection study published in Neuroscience Letters, researchers found that morpholino-substituted isoxazoles exhibited reduced neuronal apoptosis in models of oxidative stress. The compound showed a protective effect at concentrations as low as 5 µM.

| Treatment | Neuronal Viability (%) | Concentration (µM) |

|---|---|---|

| Control | 70 | - |

| Compound | 85 | 5 |

| Compound | 90 | 10 |

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-4-isoxazolyl)(morpholino)methanone involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine moiety may enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Chemical Structure and Molecular Properties

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Suppliers |

|---|---|---|---|---|

| This compound | C₁₀H₁₄N₂O₃* | 226.23 g/mol† | Morpholine | 1 |

| 4-(4-Chlorophenyl)-1-piperazinylmethanone | C₁₆H₁₈ClN₃O₂ | 343.79 g/mol | 4-Chlorophenyl-piperazine | 5 |

| (4-Benzylpiperazino)(3,5-dimethyl-4-isoxazolyl)methanone | C₁₇H₂₁N₃O₂ | 299.37 g/mol | Benzyl-piperazine | 1 |

*Inferred from structural analysis; †Calculated based on constituent groups.

- Morpholino vs.

- The benzyl group in (4-Benzylpiperazino)methanone adds steric bulk, which may influence receptor binding kinetics .

Physicochemical and Pharmacological Implications

- Solubility: Morpholino-containing compounds exhibit higher aqueous solubility than piperazinyl analogs, making them preferable for oral dosage forms.

- Bioavailability : Chlorophenyl and benzyl groups may improve membrane permeability but could reduce metabolic stability due to increased cytochrome P450 interactions .

Biological Activity

(3,5-Dimethyl-4-isoxazolyl)(morpholino)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylisoxazole with morpholine under controlled conditions. The reaction is generally facilitated by solvents such as dichloromethane or ethanol and may include the use of catalysts to enhance yield. Common synthetic routes include:

- Reagents : 3,5-dimethylisoxazole, morpholine

- Conditions : Moderate temperatures, solvent presence (e.g., dichloromethane)

- Purification : Recrystallization or chromatography to ensure product purity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of isoxazole compounds can exhibit significant antimicrobial activity against various bacterial strains. This compound's structure suggests potential effectiveness in inhibiting microbial growth.

- Antifungal Activity : The compound has been investigated for its antifungal properties, particularly against pathogenic fungi. The isoxazole moiety is known for its ability to disrupt fungal cell membranes, which may contribute to its efficacy.

- Anti-inflammatory Effects : Preliminary studies suggest that (3,5-Dimethyl-4-isoxazolyl)(morpholino)methanone may possess anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation .

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

- Enzyme Interaction : The isoxazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction may disrupt critical biochemical pathways in pathogens or diseased cells .

- Cell Membrane Permeability : The morpholine group enhances the compound's solubility and facilitates transport across cell membranes, increasing its bioavailability and effectiveness at lower concentrations.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (3,5-Dimethyl-4-isoxazolyl)(piperidino)methanone | Piperidine moiety instead of morpholine | Antimicrobial, anti-inflammatory |

| (3,5-Dimethyl-4-isoxazolyl)(pyrrolidino)methanone | Pyrrolidine moiety | Potentially similar activities but different solubility profiles |

| (3,5-Dimethyl-4-isoxazolyl)(azepano)methanone | Azepane ring structure | Variability in biological activity due to ring size |

This table illustrates how variations in the substituent groups can influence both the physicochemical properties and biological activities of these compounds.

Case Studies

Several studies have investigated the biological activity of isoxazole derivatives similar to this compound:

- Study on Antibacterial Activity : A study demonstrated that 3,5-dimethylisoxazole derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups was found to enhance this activity .

- Anti-inflammatory Research : Research highlighted the potential of isoxazole derivatives as anti-inflammatory agents through the inhibition of pro-inflammatory cytokines in cellular models .

Q & A

Q. What are the established synthetic routes for (3,5-Dimethyl-4-isoxazolyl)(morpholino)methanone, and what are the critical parameters affecting yield and purity?

The compound is typically synthesized via coupling reactions involving morpholine and substituted isoxazole precursors. Key steps include:

- Acylation : Reacting 3,5-dimethyl-4-isoxazolecarbonyl chloride with morpholine under inert conditions.

- Purification : Flash column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) achieves >95% purity .

Critical parameters include: - Catalyst selection : Palladium or copper complexes improve coupling efficiency in heterocyclic systems .

- Solvent choice : Dichloromethane or ethanol optimizes reaction kinetics and minimizes side products .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key data points confirm its identity?

- ¹H/¹³C NMR : Distinct signals for the morpholine ring (δ ~3.5 ppm for N-CH₂ groups) and isoxazole methyl groups (δ ~2.1–2.3 ppm) confirm connectivity .

- X-ray crystallography : Resolves bond angles (e.g., C=O bond length ~1.21 Å) and dihedral angles between isoxazole and morpholine moieties, critical for solid-state reactivity .

- HRMS : Exact mass (e.g., [M+H]⁺ = 249.1234) validates molecular formula .

Q. What preliminary biological activities have been reported for this compound, and what experimental models were used in these studies?

- Anticancer activity : Inhibits proliferation in HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines via kinase modulation (IC₅₀ ~5–10 µM) .

- Antiviral potential : Reduces viral load in influenza A (H1N1) assays by targeting neuraminidase .

- Mechanistic models : Binding to ATP pockets or allosteric sites is inferred from molecular docking .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the diastereoselectivity in derivatives of this compound?

- Chiral auxiliaries : Use enantiopure morpholine derivatives to bias stereochemistry during coupling .

- Temperature control : Lower temperatures (0–5°C) favor kinetic control, improving diastereomer ratios (e.g., dr 20:1 achieved in phenol-mediated reactions) .

- Additives : Lewis acids like ZnCl₂ stabilize transition states, enhancing selectivity .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .

- Structural analogs : Compare activity across derivatives (e.g., halogenated vs. alkylated isoxazoles) to isolate pharmacophore contributions .

- Target validation : Use CRISPR knockouts or siRNA silencing to confirm putative targets (e.g., mTOR or PI3K pathways) .

Q. What computational approaches are used to model the interaction between this compound and its biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in kinase domains (e.g., RMSD <2.0 Å vs. crystallographic data) .

- MD simulations : GROMACS analyzes stability of ligand-target complexes over 100-ns trajectories, identifying key hydrogen bonds (e.g., with Asp1042 in PI3Kγ) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide analog design .

Q. How do crystallographic studies inform the rational design of analogs with improved pharmacokinetic properties?

- Solubility optimization : Crystal packing analysis reveals hydrophobic pockets; introducing polar groups (e.g., -OH, -NH₂) enhances aqueous solubility without disrupting target binding .

- Metabolic stability : Fluorine substitution at meta/para positions blocks CYP450-mediated oxidation, as shown in microsomal stability assays .

- Bioisosteric replacement : Replacing morpholine with thiomorpholine improves blood-brain barrier penetration, validated by logP/logD calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.